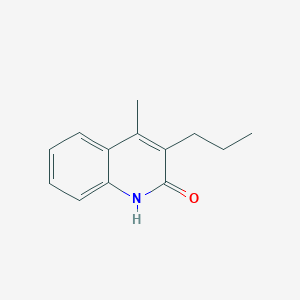

4-Methyl-3-propylquinolin-2-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-propyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-3-6-11-9(2)10-7-4-5-8-12(10)14-13(11)15/h4-5,7-8H,3,6H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITAVZMBKRKAHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C2=CC=CC=C2NC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Methyl 3 Propylquinolin 2 Ol

Established Synthetic Routes to Quinoline (B57606) and Quinolinone Derivatives

The construction of the quinoline and quinolinone core can be achieved through various well-established synthetic reactions. These methods are broadly categorized into classical, often name-reactions, and modern approaches that prioritize efficiency and greener conditions.

Historically significant methods provide the foundation for quinoline synthesis. These reactions, while robust, often require harsh conditions.

Skraup–Doebner–Miller Synthesis : This reaction is a cornerstone in quinoline synthesis, involving the reaction of anilines with α,β-unsaturated carbonyl compounds. acs.orgwikipedia.org The process is typically catalyzed by strong acids like sulfuric acid, often in the presence of an oxidizing agent. acs.orglookchem.com The Doebner-Miller variation reacts an aniline (B41778) with an α,β-unsaturated aldehyde or ketone. wikipedia.orgrsc.org The mechanism is complex and has been a subject of debate, with studies suggesting it may involve a fragmentation-recombination pathway. nih.gov A key aspect of this synthesis is that it can produce a variety of substituted quinolines depending on the choice of the aniline and the carbonyl compound. lookchem.comresearchgate.net

Pfitzinger Synthesis : The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction mechanism initiates with the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. wikipedia.org This is followed by condensation with the carbonyl compound to form an imine, which then cyclizes and dehydrates to yield the quinoline ring. wikipedia.org The Halberkann variant, using N-acyl isatins, yields 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org This method has been widely used for the synthesis of bioactive molecules. researchgate.net

Other notable classical syntheses include the Friedländer, Combes, and Conrad-Limpach reactions, each offering different pathways to substituted quinolines and quinolinones from various starting materials like o-aminoaryl aldehydes/ketones or anilines and β-ketoesters. thieme-connect.comorganicreactions.org

Table 1: Comparison of Classical Quinoline Syntheses

| Synthesis | Starting Materials | Key Reagents | Product Type |

| Skraup–Doebner–Miller | Aniline, α,β-Unsaturated Carbonyl Compound | Strong Acid (e.g., H₂SO₄), Oxidizing Agent | Substituted Quinolines |

| Pfitzinger | Isatin, Carbonyl Compound | Base (e.g., KOH) | Quinoline-4-carboxylic acids |

| Friedländer | o-Aminoaryl Aldehyde/Ketone, Compound with α-methylene group | Acid or Base | Substituted Quinolines |

In response to the often harsh conditions of classical methods, modern synthetic chemistry has focused on developing more efficient and environmentally benign processes. Microwave-assisted organic synthesis has emerged as a powerful tool for preparing quinoline and quinolinone derivatives. thieme-connect.com

Microwave irradiation can significantly accelerate reaction rates, leading to drastically reduced reaction times and often improved product yields compared to conventional heating. thieme-connect.comresearchgate.net These reactions can be performed under solvent-free conditions, for instance, using solid acid catalysts like montmorillonite (B579905) K-10 or acidic resins, which enhances the green credentials of the synthesis. asianpubs.orgrsc.org Microwave-assisted methods have been successfully applied to multicomponent reactions for quinoline synthesis and for the cyclization steps in quinolone formation. researchgate.netrsc.org For example, quinolinone derivatives can be obtained in minutes by the microwave-assisted reaction of anilines with β-keto esters or diesters in solvents like diphenyl ether or under solvent-free conditions. thieme-connect.comasianpubs.org

Targeted Synthesis of 4-Methyl-3-propylquinolin-2-ol (or its tautomeric form, 4-hydroxy-1-methyl-3-propylquinolin-2(1H)-one)

The specific synthesis of the title compound, which exists in tautomeric equilibrium with 4-hydroxy-1-methyl-3-propylquinolin-2(1H)-one, has been reported through the derivatization of a quinolinone precursor.

The synthesis of 4-hydroxy-1-methyl-3-propylquinolin-2(1H)-one has been achieved starting from a pre-formed quinolinone scaffold. mdpi.com The key precursors for this transformation are:

Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate (Quinolinone 2a in the cited literature) : This compound serves as the foundational heterocyclic structure.

Propylamine : This primary amine acts as the nucleophile to introduce the propyl group onto the quinolinone core. mdpi.com

The synthesis of the quinolinone core itself can be accomplished through methods like the condensation of N-substituted isatoic anhydrides with reagents such as dimethyl malonate in the presence of a strong base like sodium hydride. mdpi.com

The transformation of the precursor to the final product involves a reaction between the quinolinone ester and propylamine. The reported conditions involve heating the reactants together. mdpi.com

Table 2: Synthesis of 4-hydroxy-1-methyl-3-propylquinolin-2(1H)-one

| Parameter | Details |

| Starting Materials | Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate, Propylamine |

| Reaction Type | Aminolysis/Amidation |

| Conditions | Reflux |

| Reaction Time | 24 hours |

| Work-up/Purification | Cooling to precipitate the product, followed by filtration and recrystallization from methanol. mdpi.com |

| Yield | 65% mdpi.com |

Optimization of such a synthesis could involve screening different solvents, bases (if necessary), and temperatures to potentially reduce the lengthy reaction time and improve the yield. Microwave-assisted conditions could be explored as a strategy to accelerate the reaction.

Derivatization Strategies for Structural Modification of the this compound Scaffold

Derivatization of the core 4-hydroxy-2-quinolinone structure is a common strategy to create libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery.

Several strategies can be employed to modify the this compound scaffold:

Modification at the 3-position : The initial synthesis of the title compound involves the formation of a carboxamide linkage. This approach can be extended by using a variety of primary and secondary amines to introduce diverse substituents at this position, leading to a library of N-substituted 3-carboxamide derivatives. mdpi.com

Mannich Reaction : For quinolinone scaffolds containing an active methylene (B1212753) group, such as in 3-acetyl-4-hydroxyquinolin-2-ones, the Mannich reaction offers a pathway for derivatization. This reaction introduces an aminomethyl group by reacting the substrate with formaldehyde (B43269) and a primary or secondary amine. researchgate.net

Substitution on the Benzene (B151609) Ring : Starting with substituted anilines in the initial quinoline synthesis (e.g., Skraup or Friedländer) allows for the introduction of various functional groups (halogens, alkyl, alkoxy) onto the carbocyclic part of the heterocycle. Introducing halogen substituents, for instance, is a known strategy to improve metabolic stability in related quinoline compounds. mdpi.com

Hybrid Molecule Synthesis : The quinolinone scaffold can be linked to other heterocyclic systems to create hybrid molecules with potentially novel biological activities. This can be achieved via click chemistry or by forming linkages with moieties such as benzimidazoles or thiadiazoles. amazonaws.com

Table 3: Derivatization Strategies for the Quinolinone Scaffold

| Strategy | Position of Modification | Reagents | Resulting Structure |

| Amide Formation | 3-position (from a 3-carboxy precursor) | Various amines/anilines | 3-Carboxamide derivatives mdpi.com |

| Mannich Reaction | 3-position (from a 3-acetyl precursor) | Formaldehyde, Primary/Secondary Amines | 3-(Aminomethyl)acyl derivatives researchgate.net |

| Aromatic Substitution | 5, 6, 7, or 8-positions | Substituted anilines in initial synthesis | Variously substituted benzene ring |

Functional Group Interconversions

The structure of this compound, which exists in tautomeric equilibrium with 4-methyl-3-propyl-2(1H)-quinolone, possesses several reactive sites amenable to functional group interconversions. These include the hydroxyl/oxo group at the 2-position, the methyl group at the 4-position, and the propyl group at the 3-position.

The 2-hydroxyl group can be converted to a variety of other functionalities. For instance, O-alkylation can be achieved under basic conditions to yield 2-alkoxyquinolines. Treatment with halogenating agents can replace the hydroxyl group with a halogen, providing a versatile intermediate for nucleophilic substitution reactions.

The methyl group at the C4 position can undergo condensation reactions. For example, it can react with aromatic aldehydes in the presence of a suitable catalyst to form styrylquinoline derivatives. Oxidation of the methyl group could potentially lead to the corresponding carboxylic acid, although this transformation might require carefully controlled conditions to avoid over-oxidation of the quinoline ring.

The propyl group at the C3 position is generally less reactive. However, under radical conditions, halogenation at the benzylic-like position (the carbon attached to the quinoline ring) might be possible, opening avenues for further derivatization.

Table 1: Potential Functional Group Interconversions of this compound

| Starting Functional Group | Reagents and Conditions | Product Functional Group |

| 2-Hydroxyl | Alkyl halide, Base | 2-Alkoxy |

| 2-Hydroxyl | POCl₃ or PBr₃ | 2-Halogen |

| 4-Methyl | Aromatic aldehyde, Catalyst | 4-Styryl |

| 4-Methyl | Oxidizing agent (e.g., KMnO₄) | 4-Carboxylic acid |

| 3-Propyl (Benzylic-like CH₂) | NBS, Light/Heat | 3-(1-Bromopropyl) |

Introduction of Substituents at Varying Positions

The introduction of new substituents onto the quinoline core of this compound can be achieved through various electrophilic and nucleophilic substitution reactions. The electronic nature of the existing substituents will direct the position of incoming groups. The electron-donating nature of the alkyl groups and the hydroxyl/oxo group generally activates the benzene ring of the quinoline system towards electrophilic attack.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are expected to occur primarily at the 5- and 7-positions of the quinoline ring, which are ortho and para to the activating groups in the other ring. The precise regioselectivity would depend on the specific reaction conditions and the nature of the electrophile.

Furthermore, the nitrogen atom in the quinoline ring can be alkylated or oxidized. N-alkylation would lead to N-substituted quinolin-2-ones.

Table 2: Potential Sites for Introduction of Substituents

| Position | Type of Reaction | Potential Substituent |

| 5- and 7-positions | Electrophilic Aromatic Substitution | -NO₂, -Br, -Cl, -SO₃H, -COR |

| Nitrogen (N1) | Alkylation | -Alkyl, -Aryl |

Synthesis of Hybrid Quinoline Systems

The this compound scaffold can serve as a building block for the synthesis of more complex hybrid molecular systems. This approach involves coupling the quinoline moiety with other heterocyclic or pharmacologically relevant fragments to create new molecules with potentially enhanced or novel properties.

One common strategy involves utilizing a functional group on the quinoline ring as a handle for coupling reactions. For example, if a halogen is introduced at a specific position (as described in 2.3.2), it can participate in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings. nih.gov These reactions allow for the formation of carbon-carbon or carbon-heteroatom bonds, linking the quinoline core to a wide variety of other molecular fragments.

The development of hybrid quinoline systems is a burgeoning area of research, with applications in medicinal chemistry and materials science. researchgate.net The versatility of the quinoline scaffold, including derivatives like this compound, makes it an attractive starting point for the design and synthesis of novel molecular architectures.

Elucidation of Biological Activities in Preclinical and in Vitro Models

Assessment of Antimicrobial Potency of 4-Methyl-3-propylquinolin-2-ol and Analoguesmdpi.comasm.orgresearchgate.netresearchgate.net

The antimicrobial capabilities of quinolinone derivatives have been evaluated against a spectrum of microbial species. The structure of these compounds, particularly the substitutions on the quinolinone core, plays a crucial role in their activity. researchgate.net

Analogues of this compound have demonstrated notable efficacy against Gram-positive bacteria. Studies on 4-hydroxy-3-methyl-2-alkenylquinolines (HMAQs) showed that these compounds generally possess low micromolar inhibitory activity against these types of bacteria. asm.org More specifically, certain 4-hydroxy-1-(phenyl/methyl)-3-[3-(substituted amino)-2-nitropropanoyl]quinolin-2(1H)-one derivatives have been identified as potent agents against Bacillus subtilis. For instance, compound (II-a1) and (II-a2) in one study showed significant activity, with Minimum Inhibitory Concentration (MIC) values as low as 0.5 μg/mL. researchgate.net

Table 1: Antibacterial Activity of Selected Quinolinone Analogues Against Gram-Positive Bacteria

| Compound/Analogue | Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 4-hydroxy-...-3-[3-(diethylamino)-...]-quinolin-2(1H)-one (II-a1) | Bacillus subtilis | 0.5 | researchgate.net |

| 4-hydroxy-...-3-[3-(dipropylamino)-...]-quinolin-2(1H)-one (II-a2) | Bacillus subtilis | 0.5 | researchgate.net |

The efficacy of quinolinone analogues extends to Gram-negative bacteria. In the same study that highlighted their effect on Gram-positive strains, derivatives of 4-hydroxy-1-(phenyl/methyl)-3-[3-(substituted amino)-2-nitropropanoyl]quinolin-2(1H)-one were also tested against Pseudomonas aeruginosa. The compounds exhibited potent activity, with MIC values of 2 μg/mL and 1 μg/mL for analogues (II-a1) and (II-a2), respectively, which is comparable to the standard antibiotic, ciprofloxacin. researchgate.net

Table 2: Antibacterial Activity of Selected Quinolinone Analogues Against Gram-Negative Bacteria

| Compound/Analogue | Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 4-hydroxy-...-3-[3-(diethylamino)-...]-quinolin-2(1H)-one (II-a1) | Pseudomonas aeruginosa | 2 | researchgate.net |

| 4-hydroxy-...-3-[3-(dipropylamino)-...]-quinolin-2(1H)-one (II-a2) | Pseudomonas aeruginosa | 1 | researchgate.net |

The antifungal properties of the quinolinone scaffold have been reported, though activity can be species-specific. For example, 4-hydroxy-3-methyl-2-alkenylquinolines (HMAQs) displayed antifungal activity against Cryptococcus neoformans but were found to have no activity against Candida albicans. asm.org Conversely, other studies on different quinolinone derivatives have shown potent activity against Candida albicans. researchgate.net Specifically, 4-hydroxy-1-(phenyl/methyl)-3-[3-(substituted amino)-2-nitropropanoyl]quinolin-2(1H)-one analogues demonstrated significant inhibition of C. albicans, with MIC values of 2 μg/mL and 4 μg/mL, which were more potent than the standard antifungal drug fluconazole (B54011) (MIC of 8 μg/mL). researchgate.net Additionally, other related heterocyclic structures like triazolo–quinoline (B57606) derivatives have also shown good activity against both Candida parapsilosis and Candida albicans. nih.gov

Table 3: Antifungal Activity of Selected Quinolinone Analogues

| Compound/Analogue | Fungal Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 4-hydroxy-...-3-[3-(diethylamino)-...]-quinolin-2(1H)-one (II-a1) | Candida albicans | 2 | researchgate.net |

| 4-hydroxy-...-3-[3-(dipropylamino)-...]-quinolin-2(1H)-one (II-a2) | Candida albicans | 4 | researchgate.net |

| Fluconazole (Standard) | Candida albicans | 8 | researchgate.net |

| 4-hydroxy-3-methyl-2-alkenylquinolines (HMAQs) | Candida albicans | No Activity | asm.org |

The search for new antitubercular agents is critical, and various quinoline-based structures are under investigation. However, not all derivatives show promise. A study on a series of 4-hydroxy-1-(phenyl/methyl)-3-[3-(substituted amino)-2-nitropropanoyl]quinolin-2(1H)-one derivatives, which are structurally related to this compound, found that none of the synthesized compounds exhibited antitubercular activity against Mycobacterium tuberculosis H37Rv. researchgate.net This suggests that the specific substitutions on the quinolinone ring are critical for this particular biological activity. In contrast, other research has shown that different classes of quinoline analogues, such as 4-substituted thio-quinolines, do exhibit significant growth inhibitory activity against M. tuberculosis, indicating that the quinoline core remains a viable scaffold for developing antitubercular agents. semanticscholar.org

Evaluation of Antioxidant Propertiesmdpi.com

Quinoline and quinolone derivatives are recognized for possessing a range of pharmacological properties, including antioxidant activity. mdpi.com This activity is crucial for combating oxidative stress, which is implicated in numerous diseases.

A common method for evaluating antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govnih.gov This test measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH free radical, thus neutralizing it. encyclopedia.pub The reduction of the DPPH radical is observed as a color change from violet to pale yellow, which can be measured spectrophotometrically. encyclopedia.pub Although quinolinone derivatives are generally known to be antioxidants, specific data on the radical scavenging capacity of this compound is not extensively documented in the reviewed literature. However, studies on related N-methyl and N-phenyl carboxamide derivatives of the 4-hydroxy-2-quinolinone scaffold have demonstrated potent (100% inhibition) radical scavenging activity, underscoring the antioxidant potential of this class of compounds. mdpi.com

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-hydroxy-1-methyl-3-propylquinolin-2(1H)-one |

| 4-hydroxy-3-methyl-2-alkenylquinolines (HMAQs) |

| 4-hydroxy-1-(phenyl/methyl)-3-[3-(substituted amino)-2-nitropropanoyl]quinolin-2(1H)-one |

| 4-hydroxy-3-iodo-quinol-2-one |

| Ciprofloxacin |

| Fluconazole |

| N-methyl and N-phenyl carboxamides of 4-hydroxy-2-quinolinone |

| Triazolo–quinoline derivatives |

Inhibition of Lipid Peroxidation

Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, which can lead to cellular damage and is implicated in various diseases. nih.gov The antioxidant potential of this compound and its derivatives has been evaluated through their ability to inhibit lipid peroxidation. In a study assessing a series of quinolinone-3-carboxamide derivatives, the parent N-methyl analogue with a propyl substituent, closely related to this compound, demonstrated potent inhibition of lipid peroxidation, achieving a 100% inhibition value. nih.gov This suggests that the core structure is crucial for this antioxidant activity. The elongation of the aliphatic chain at the amide position to seven carbon atoms, however, resulted in an inactive derivative, indicating that the length of the alkyl chain is a critical determinant of its inhibitory capacity. nih.gov

Investigations into Anti-inflammatory Mechanisms

The anti-inflammatory properties of quinoline derivatives are a significant area of investigation. mdpi.comresearchgate.net Chronic inflammation is a key factor in the pathogenesis of numerous diseases, making the discovery of novel anti-inflammatory agents a priority. mdpi.com

Modulation of Inflammatory Mediators (e.g., Lipoxygenase inhibition)

Lipoxygenases (LOX) are enzymes that play a crucial role in the biosynthesis of inflammatory mediators, such as leukotrienes. mdpi.com The inhibition of these enzymes is a key strategy in the development of anti-inflammatory drugs. mdpi.com In vitro studies on the soybean lipoxygenase enzyme, which shares homology with human 5-lipoxygenase, have provided insights into the anti-inflammatory potential of this compound derivatives. nih.gov

One study revealed that N-Methyl derivatives of quinolinone carboxamides were effective inhibitors of soybean lipoxygenase. mdpi.com Specifically, a derivative featuring an N-methyl group on the quinolinone core and a propyl substituent on the amide group exhibited notable inhibitory activity. mdpi.com This highlights the importance of the N-methyl and propyl groups in the molecule's ability to interact with and inhibit lipoxygenase.

Preclinical Anticancer Research

The quinoline scaffold is present in numerous natural and synthetic compounds with established anticancer activity. mdpi.comrsc.org Research into this compound and its analogues has revealed promising results in preclinical cancer models, targeting key processes in tumor development and progression.

Inhibition of Cell Proliferation in Select Cell Lines

The ability to halt the uncontrolled growth of cancer cells is a fundamental aspect of anticancer therapy. Several studies have demonstrated the antiproliferative effects of quinoline derivatives in various cancer cell lines. semanticscholar.orgnih.gov For instance, certain benzoic acid derivatives with structural similarities to the compound of interest have been shown to induce cytotoxic effects in cancer cell lines. While direct data on this compound's effect on specific cell lines is emerging, the broader class of quinoline derivatives has shown activity against colorectal, breast, and prostate cancer cell lines. semanticscholar.org

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. The induction of apoptosis is a key characteristic of many effective anticancer drugs. mdpi.commdpi.com Studies on related quinoline compounds suggest that they can trigger apoptosis. For example, some benzoic acid derivatives sharing structural features with this compound are known to induce apoptosis in cancer cells. The quinoline moiety itself is capable of intercalating with DNA, which can disrupt its function and ultimately lead to cell death.

Anti-angiogenic Potential

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. beilstein-journals.orgoatext.com Inhibiting angiogenesis is a promising strategy for cancer treatment. oatext.com The anti-angiogenic potential of quinoline derivatives has been a subject of investigation. Tasquinimod, a second-generation quinolinone-3-carboxamide, has demonstrated potent anti-angiogenic and antitumor properties in preclinical models of prostate cancer and other solid tumors. mdpi.com While specific studies on the anti-angiogenic effects of this compound are not yet widely published, the known activities of structurally similar compounds suggest that this is a promising area for future research. mdpi.combeilstein-journals.org

Targeting Specific Pathways (e.g., PI3Kα inhibition)

The quinolinone scaffold, the core structure of this compound, is recognized as a "privileged structure" in drug discovery due to its wide range of biological activities. mdpi.com Among these, the inhibition of the phosphatidylinositol 3-kinase (PI3K) pathway, particularly the PI3Kα isoform, has emerged as a significant area of investigation for developing novel anticancer agents. mdpi.comnih.gov

Abnormal activation of the PI3Kα/AKT signaling cascade is a known hallmark in various human cancers, often stemming from mutations in the PIK3CA gene. nih.gov This has made PI3Kα a compelling target for therapeutic intervention. nih.gov Research into quinolone-3-carboxamide derivatives, which are structurally related to this compound, has shown promising results. For instance, studies have identified N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivatives that exhibit inhibitory activity against human colon cancer cell lines. nih.gov Specifically, compound 16 in one study, a derivative of this class, was found to significantly affect the gene expression of PI3K, AKT, and BAD, which are key components of the signaling pathway. nih.gov Docking studies further suggest that the quinolone scaffold can fit within the kinase domains of PI3Kα, forming hydrogen bonds with key residues. nih.gov

While direct studies on this compound are limited in this context, the extensive research on its analogues underscores the potential of this chemical class to modulate the PI3K/mTOR signaling pathway. frontiersin.org The design of novel 4-acrylamido-quinoline derivatives has led to the discovery of potent dual inhibitors of PI3K and mTOR. frontiersin.org

Exploration of Other Noteworthy Biological Effects

Neuroprotective Activity

The quinolinone scaffold is associated with potential neuroprotective effects. mdpi.com Neuroprotection is a critical therapeutic goal for a range of neurodegenerative and ischemic conditions. nih.govnih.gov While direct evidence for this compound is not extensively detailed, the broader class of quinoline and quinolone derivatives is known to possess diverse pharmacological properties, including neuroprotective capabilities. mdpi.com The therapeutic potential for compounds that can mitigate neuronal damage is significant, particularly in pathologies like hypoxic-ischemic brain injury. nih.gov For context, other molecules, such as the cannabinoid agonist WIN55212, have demonstrated robust neuroprotection in models of oxygen-glucose deprivation by acting on glutamatergic excitotoxicity and inflammation, effects mediated by cannabinoid receptors. nih.gov Similarly, compounds isolated from natural sources like Lysimachia christinae have shown neuroprotective activity against glutamate-induced excitotoxicity. e-nps.or.kr

Antimalarial Activity in Preclinical Models

Quinolines have historically been a cornerstone of antimalarial therapy, with drugs like chloroquine (B1663885) and mefloquine (B1676156) being prominent examples. nih.govnih.gov The emergence of drug-resistant strains of Plasmodium parasites necessitates the development of new antimalarial agents. nih.govnih.gov

Research has been conducted on 2-methyl-3-alkyl-4(1H)-quinolones, a category that closely encompasses the structure of this compound, for their antimalarial effects against Plasmodium berghei in mice. nih.gov The mechanism for many quinoline-based drugs involves the inhibition of hemozoin biocrystallization, a critical detoxification process for the parasite. huji.ac.il Investigations into novel 4-aminoquinoline (B48711) derivatives continue to yield compounds with potent activity against both drug-sensitive and drug-resistant P. falciparum and P. vivax strains in preclinical models. nih.gov

| Compound Class | Parasite Strain | Model | Observed Activity | Reference |

|---|---|---|---|---|

| 2-methyl-3-alkyl-4(1H)-quinolones | Plasmodium berghei | In vivo (Mice) | Demonstrated antimalarial effect. | nih.gov |

| Pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline (MG3) | P. falciparum (k13 mutant) | In vitro | High activity with IC₅₀ < 15 nM. | nih.gov |

| Pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline (MG3) | P. vivax isolates | In vitro | IC₅₀ of 50.3 nM (more potent than Chloroquine). | nih.gov |

| 2-styrylquinolines | P. falciparum (FCB-2, NF-54) | In vitro | Effective leishmanicidal and antiplasmodial activity. | nih.gov |

Antiparasitic Effects (e.g., Antileishmanial, Antitrypanosomal)

Beyond malaria, quinoline derivatives have demonstrated significant activity against other protozoan parasites, including Leishmania and Trypanosoma species. rsc.orgresearchgate.net Leishmaniasis and trypanosomiasis are neglected tropical diseases for which current treatments have notable limitations, driving the search for new therapeutic agents. nih.goviajpr.com

The compound 2-n-propylquinoline, which is structurally similar to this compound, has been identified as a promising candidate for the treatment of visceral leishmaniasis. rsc.orgiajpr.com Originally isolated from the plant Galipea longiflora, 2-n-propylquinoline has shown efficacy in L. donovani mouse models, significantly reducing parasite burden in the liver after oral administration. researchgate.netnih.gov Its activity was comparable to the reference drug miltefosine (B1683995). researchgate.net Further studies indicate that the hydroxyl group at the C-4 position of the quinoline ring may be essential for potent antileishmanial activity, suggesting that this compound (existing in tautomeric equilibrium with its 4-hydroxy form) fits a favorable structural profile. nih.gov

| Compound | Parasite | Model | Key Finding | Reference |

|---|---|---|---|---|

| 2-n-propylquinoline | L. donovani | In vivo (Balb/c mice) | Oral treatment reduced liver parasite burden by 88% to nearly 100%. | nih.gov |

| 2-n-propylquinoline formulation (camphorsulfonic salt) | L. donovani | In vivo (Balb/c mice) | Reduced parasite burden by 76%, comparable to miltefosine (89%). | researchgate.netnih.gov |

| 2-Methyl-3-[(2E)-3-phenylprop-2-enyl]quinolin-4-ol | L. chagasi promastigotes | In vitro | Strong antiparasitic effect with IC₅₀ < 0.8 µg/ml. | nih.gov |

| 2-n-propylquinoline | T. cruzi | In vivo (Mice) | Showed efficacy in chronically infected mice. | rsc.org |

Some quinoline derivatives have also shown antitrypanosomal properties against T. brucei and T. cruzi, the causative agents of African sleeping sickness and Chagas disease, respectively. rsc.org

Ligand Binding Studies (e.g., Cannabinoid Receptor 2)

The cannabinoid receptor 2 (CB2R) is a G protein-coupled receptor primarily expressed in immune cells and is implicated in modulating inflammation and neuroinflammation. nih.govbiorxiv.orgnih.gov This makes it an attractive therapeutic target. nih.gov While the quinolinone framework is explored for a multitude of biological targets, direct and extensive ligand binding studies for this compound at the CB2 receptor are not prominently featured in the reviewed literature.

However, the search for selective CB2R ligands is an active area of research. researchgate.netfrontiersin.org Studies on various chemical scaffolds aim to develop agonists and antagonists for therapeutic use. For example, AM1241 is a well-characterized selective CB2R agonist, and other novel N-arylamide oxadiazole derivatives have been developed that show high affinity and agonist activity at the human CB2 receptor. researchgate.netfrontiersin.org The development of such specific ligands is crucial for exploring the therapeutic potential of targeting CB2R in various pathologies, including neuropathic pain and neurodegenerative diseases. nih.govresearchgate.net

Mechanistic Insights and Molecular Target Identification

Proposed Mechanisms of Action for 4-Methyl-3-propylquinolin-2-ol

Currently, there is a lack of specific studies in the reviewed scientific literature that propose a detailed mechanism of action for this compound. While the broader class of quinolinone derivatives is known for a wide range of biological activities, the specific pathways and molecular interactions for this particular compound have not been elucidated. mdpi.com

Identification of Specific Biological Targets

The identification of specific biological targets is a crucial step in understanding the pharmacological profile of a compound. Research into the interactions of this compound with various biological molecules is detailed below.

Enzyme Inhibition (e.g., DNA gyrase, Lipoxygenase)

While direct studies on this compound are limited, research on structurally analogous compounds provides insight into its potential enzyme inhibitory activity. Specifically, a close analog, 4-hydroxy-1-methyl-3-propylquinolin-2(1H)-one, has been identified as a notable inhibitor of soybean lipoxygenase.

Lipoxygenases are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. In a study evaluating a series of 4-hydroxy-2-quinolinone derivatives, the N-methyl derivative with a propyl group at the 3-position (a close analog to the title compound) demonstrated significant inhibitory activity against soybean lipoxygenase, with a reported IC₅₀ value of 60.0 μM. This suggests that this compound may also target and inhibit lipoxygenase enzymes.

Regarding other enzyme targets, the broader class of quinolones is known to target bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair. ontosight.aismolecule.com However, specific inhibitory data for this compound against these enzymes is not available in the current literature.

| Compound | Target Enzyme | Activity (IC₅₀) | Source |

| 4-hydroxy-1-methyl-3-propylquinolin-2(1H)-one | Soybean Lipoxygenase | 60.0 μM | ontosight.ai |

Receptor Binding Interactions

No specific studies detailing the receptor binding interactions of this compound have been identified in the reviewed scientific literature.

Protein-Protein Interactions

There is currently no available data from studies investigating the modulation of protein-protein interactions by this compound.

Nucleic Acid Interactions (e.g., DNA Topoisomerase)

While quinolone compounds are generally known to interact with bacterial DNA topoisomerases, specific studies on the interaction between this compound and nucleic acids or its effect on topoisomerase activity are not present in the available scientific literature. ontosight.aismolecule.com

Cellular Pathway Modulation

Detailed studies on the modulation of specific cellular pathways by this compound are not available in the current body of scientific research. Therefore, its effects on intracellular signaling cascades and metabolic pathways remain to be elucidated.

Cell Cycle Regulation

There is currently no available scientific literature or research data describing the effects of this compound on the regulation of the cell cycle. Studies investigating its potential to induce cell cycle arrest at any phase (G0/G1, S, G2/M) or its interaction with key cell cycle regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), or CDK inhibitors have not been found.

Autophagy Modulation

The scientific literature lacks any studies on the role of this compound in the modulation of autophagy. There is no information regarding its ability to induce or inhibit autophagic flux, nor are there any reports on its interaction with key autophagy-related proteins (ATGs) or signaling pathways such as the mTOR pathway.

Modulation of Cell Migration

There is no research available that details the effects of this compound on the modulation of cell migration. Consequently, there is no information on its potential to inhibit or promote cell movement, nor any data on its impact on the underlying molecular mechanisms, including cytoskeletal dynamics, focal adhesion formation, or the activity of matrix metalloproteinases (MMPs).

Structure Activity Relationship Sar Studies of 4 Methyl 3 Propylquinolin 2 Ol Derivatives

Methodologies for SAR Determination (e.g., Chemical Synthesis and Biological Evaluation)

The cornerstone of SAR determination lies in the complementary processes of chemical synthesis and biological evaluation. researchgate.net This strategy involves the systematic design and synthesis of a library of analog compounds, where specific parts of the lead molecule, in this case, 4-methyl-3-propylquinolin-2-ol, are methodically altered. jst.go.jp

Chemical Synthesis: The process begins with the synthesis of the parent compound and a series of derivatives. jst.go.jp Synthetic strategies are chosen to allow for facile introduction of diverse functional groups at the positions of interest (C-3, C-4, N-1, etc.). For quinolin-2-one scaffolds, common synthetic routes might include cyclization reactions or modifications of a pre-formed quinoline (B57606) ring. researchgate.net For instance, to study the effect of the N-1 substituent, chemists might perform alkylation or arylation reactions on the quinoline nitrogen. nih.gov Similarly, to explore the role of the C-3 propyl group, analogs with different alkyl chain lengths (e.g., ethyl, butyl) or functional groups could be synthesized. nih.gov

Biological Evaluation: Once synthesized, each compound in the series is subjected to biological testing to measure its activity. nih.gov This typically involves in vitro assays to determine parameters like the half-maximal inhibitory concentration (IC50) or binding affinity against a specific enzyme or receptor. researchgate.net The data generated from these assays for each analog are then compared to the parent compound. By correlating the changes in chemical structure with the observed changes in biological activity, researchers can deduce the SAR. georgiasouthern.edu For example, if replacing the C-3 propyl group with an ethyl group leads to a significant drop in activity, it suggests that the length and lipophilicity of the propyl chain are important for potency.

This iterative cycle of synthesis and testing allows medicinal chemists to build a comprehensive understanding of the pharmacophore and guide the design of new, more potent, and selective molecules. nih.gov

Impact of Substituents on Biological Potency and Selectivity

The functional groups attached to the quinolin-2-one scaffold play a decisive role in its pharmacological profile. The size, shape, electronics, and lipophilicity of these substituents dictate how the molecule interacts with its biological target.

Influence of Methyl and Propyl Groups at C-4 and C-3 Positions

The alkyl groups at the C-3 and C-4 positions are critical for modulating the biological activity of quinolin-2-ol derivatives.

C-4 Position: A methyl group at the C-4 position is often found to be beneficial for activity in various quinoline series. scispace.com Its presence can influence the molecule's conformation and provide favorable van der Waals interactions within a receptor's binding pocket. In some contexts, 4-substituted quinoline analogues demonstrate significant activity, and a 4-methyl group, in particular, can enhance efficacy. scispace.com

The interplay between the C-3 propyl and C-4 methyl groups defines a specific hydrophobic region on the molecule that can be essential for anchoring it to its target.

Table 1: Illustrative SAR Data for Substitutions at C-3 and C-4 in a Hypothetical Quinolin-2-one Series Note: This table is a representative example based on general principles observed in related quinoline series and is for illustrative purposes.

C-4 Substituent C-3 Substituent Relative Potency (IC50, nM) Comment Methyl Propyl 15 Lead Compound Methyl Ethyl 45 Shorter C-3 chain decreases potency. Methyl Butyl 25 Longer C-3 chain slightly reduces potency. Hydrogen Propyl 80 Removal of C-4 methyl group significantly reduces potency. Phenyl Propyl 150 Bulky C-4 substituent is detrimental to activity.

Effect of Substitutions on the Quinoline Nitrogen (e.g., N-methyl vs N-phenyl)

Modification of the quinoline nitrogen at the N-1 position is a common strategy for tuning the pharmacological properties of quinolin-2-one derivatives. nih.govIntroducing substituents at this position can impact the molecule's planarity, solubility, and ability to form hydrogen bonds.

N-methyl Substitution: Adding a small alkyl group like methyl can increase lipophilicity and may fill a small hydrophobic pocket in the target protein. Studies on 4-hydroxy-1-methyl-quinolin-2(1H)-one have served as a starting point for developing further analogs, indicating the compatibility of N-methylation with biological activity. nih.gov* N-phenyl Substitution: An N-phenyl group introduces a bulky, aromatic substituent. This can lead to new π-π stacking interactions with aromatic amino acid residues in the target protein, potentially increasing potency. However, the large size of the phenyl group can also cause steric hindrance, preventing the molecule from binding effectively. The outcome is highly dependent on the specific topology of the binding site. Research on N-phenyl-4-hydroxy-2-quinolone-3-carboxamides shows that this substitution is a viable strategy for creating potent inhibitors of certain enzymes. nih.govresearchgate.net The choice between a small alkyl group and a larger aryl group at the N-1 position is a critical decision in the drug design process, often leading to derivatives with distinct selectivity profiles.

Role of Hydroxyl Group at C-2 (or Ketone in Tautomeric Form)

The this compound exists in tautomeric equilibrium with its keto form, 4-methyl-3-propylquinolin-2(1H)-one. This tautomerism is a crucial feature of the scaffold's SAR. researchgate.net The C-2 oxygen is a key pharmacophoric element.

As a Hydroxyl Group (Enol Form): It can act as a hydrogen bond donor.

As a Carbonyl Group (Keto Form): It can act as a hydrogen bond acceptor.

This dual functionality allows the molecule to form critical hydrogen bonding interactions with amino acid residues (like serine, threonine, or lysine) in a receptor or enzyme active site. The 4-hydroxy group, often present in highly active analogs, also contributes significantly to this hydrogen-bonding network. nih.govresearchgate.netThe ability to engage in these specific interactions is frequently a prerequisite for high-affinity binding and potent biological activity. The removal or replacement of this C-2 oxygen functionality typically leads to a complete loss of activity, highlighting its essential role.

Development of Quantitative Structure-Activity Relationships (QSAR) for the this compound Series

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that moves beyond the qualitative descriptions of SAR to build mathematical models correlating the chemical structure of compounds with their biological activity. neliti.comscispace.comFor a series of compounds like the this compound derivatives, QSAR can provide deeper insights and predictive power. nanobioletters.com The process involves calculating a set of physicochemical properties, known as molecular descriptors, for each compound in the series. These descriptors can quantify features such as:

Lipophilicity: (e.g., cLogP)

Electronic properties: (e.g., partial charges, dipole moment)

Steric properties: (e.g., molecular volume, surface area)

Topological indices: (e.g., connectivity indices)

Statistical methods, such as Multiple Linear Regression (MLR), are then used to generate an equation that links a combination of these descriptors to the observed biological activity (e.g., pIC50, the negative logarithm of the IC50). neliti.comresearchgate.net A typical QSAR model might look like: pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

More advanced three-dimensional QSAR (3D-QSAR) methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are also employed. nih.govThese methods generate contour maps that visualize regions around the molecule where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be favorable or unfavorable for activity. nih.gov Once a statistically robust and predictive QSAR model is developed and validated, it becomes a powerful tool for:

Predicting Activity: Estimating the biological activity of new, yet-to-be-synthesized derivatives. nih.gov2. Guiding Synthesis: Prioritizing the synthesis of compounds predicted to have the highest potency, thereby saving time and resources. neliti.com3. Understanding Mechanisms: Providing insights into the nature of the molecular interactions that govern activity.

For the this compound series, a QSAR model could quantitatively confirm the importance of the lipophilicity of the C-3 propyl group and the steric and electronic contributions of the C-4 methyl and N-1 substituents. neliti.comresearchgate.net

Computational and Theoretical Studies

Molecular Docking Simulations of 4-Methyl-3-propylquinolin-2-ol with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. For this compound, molecular docking simulations can be employed to identify potential biological targets and to understand the key molecular interactions driving the binding.

Based on the known biological activities of structurally related quinolinone derivatives, several potential protein targets can be considered for docking studies with this compound. researchgate.netmdpi.com These may include enzymes such as lipoxygenases, kinases, and bacterial DNA gyrase, which have been identified as targets for other quinolinone compounds. mdpi.comresearchgate.net

The docking process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. The ligand is then placed in the binding site of the protein, and its conformational space is explored to find the most stable binding pose. The stability of the resulting complex is evaluated using a scoring function, which provides an estimate of the binding affinity.

A hypothetical molecular docking study of this compound against a putative protein target could yield results as summarized in the table below. The binding energy indicates the strength of the interaction, while the interacting residues highlight the specific amino acids in the protein's active site that form bonds with the ligand.

Table 1: Representative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | LEU89, VAL102, ILE125, SER130, PHE256 |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions, van der Waals forces |

The interactions would likely involve the quinolinone core, the methyl group, and the propyl side chain of the ligand with the amino acid residues of the target protein. For instance, the hydroxyl group of the quinolinone ring could act as a hydrogen bond donor or acceptor, while the aromatic ring system could participate in π-π stacking interactions. The alkyl substituents (methyl and propyl groups) would likely engage in hydrophobic interactions within the binding pocket.

Molecular Dynamics Simulations to Understand Ligand-Target Interactions

To further investigate the stability of the ligand-protein complex predicted by molecular docking, molecular dynamics (MD) simulations can be performed. nih.gov MD simulations provide a detailed view of the dynamic behavior of the complex over time, taking into account the flexibility of both the ligand and the protein. mdpi.com

An MD simulation of the this compound-protein complex would typically be run for several nanoseconds. nih.gov During the simulation, the trajectories of all atoms in the system are calculated by solving Newton's equations of motion. Analysis of the MD trajectory can reveal important information about the stability of the binding pose, the conformational changes in the protein and ligand upon binding, and the role of solvent molecules in the interaction.

Key parameters analyzed from an MD simulation include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the system, and the root-mean-square fluctuation (RMSF) of the protein residues, which highlights flexible regions. The potential energy of the system over the simulation time is also monitored to ensure that the system has reached equilibrium.

Table 2: Representative Parameters from a Molecular Dynamics Simulation of a this compound-Protein Complex

| Parameter | Description | Typical Value/Observation |

|---|---|---|

| RMSD of Protein | Measures the average deviation of the protein backbone from its initial position. | A stable plateau around 0.2-0.3 nm suggests a stable protein structure. |

| RMSD of Ligand | Measures the deviation of the ligand from its initial docked pose. | A low and stable RMSD indicates that the ligand remains bound in the active site. |

| Potential Energy | The total potential energy of the system. | A stable potential energy profile indicates a well-equilibrated system. |

These simulations can provide a more accurate understanding of the ligand-target interactions compared to static docking studies.

ADME-related Computational Predictions (excluding human-specific or safety/toxicity predictions)

In the early stages of drug discovery, it is crucial to assess the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. researchgate.net Computational models are widely used to predict these properties, helping to identify candidates with favorable pharmacokinetic profiles. researchgate.net For this compound, several ADME-related parameters can be predicted using in silico tools.

These predictions are based on the molecular structure of the compound and are calculated using various algorithms and quantitative structure-property relationship (QSPR) models. Some of the key ADME-related properties that can be computationally predicted are listed in the table below.

Table 3: Predicted ADME-related Properties of this compound

| Property | Predicted Value | Implication |

|---|---|---|

| Molecular Weight | 215.28 g/mol | Complies with Lipinski's rule of five (<500) |

| LogP (octanol-water partition coefficient) | 2.8 | Indicates good lipophilicity for membrane permeability |

| Topological Polar Surface Area (TPSA) | 49.3 Ų | Suggests good intestinal absorption and bioavailability semanticscholar.org |

| Number of Hydrogen Bond Donors | 1 | Complies with Lipinski's rule of five (≤5) |

| Number of Hydrogen Bond Acceptors | 2 | Complies with Lipinski's rule of five (≤10) |

| Number of Rotatable Bonds | 3 | Indicates good oral bioavailability nih.gov |

These predicted values suggest that this compound has drug-like properties and is likely to have good oral bioavailability.

Chemoinformatics Approaches for Derivative Design

Chemoinformatics combines chemistry, computer science, and information science to solve problems in the field of drug discovery. growingscience.com One of the key applications of chemoinformatics is the design of new derivatives of a lead compound with improved activity and pharmacokinetic properties. frontiersin.org

Starting from the scaffold of this compound, chemoinformatic approaches can be used to design a library of new derivatives. This can be achieved by systematically modifying the substituents at various positions of the quinolinone ring. For example, the methyl group at position 4 could be replaced with other alkyl or aryl groups, and the propyl group at position 3 could be substituted with different functional groups.

Quantitative Structure-Activity Relationship (QSAR) studies can then be performed on this library of derivatives to build a mathematical model that relates the chemical structure of the compounds to their biological activity. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the selection of the most promising candidates for synthesis and further testing. semanticscholar.org

The design of new derivatives would focus on exploring the structure-activity relationship (SAR) to enhance the desired biological activity while maintaining favorable ADME properties. For instance, modifications could be aimed at increasing the binding affinity for a specific target or improving metabolic stability.

Future Directions and Research Opportunities

Design and Synthesis of Advanced 4-Methyl-3-propylquinolin-2-ol Derivatives for Enhanced Biological Activity

The core structure of this compound offers a versatile platform for chemical modification to enhance its biological properties. Future research will likely focus on systematic structure-activity relationship (SAR) studies to guide the rational design of new analogues. nih.gov Key areas for modification include:

Substitution on the Quinoline (B57606) Ring: Introducing various substituents, such as halogens, alkyl, or aryl groups, at different positions on the quinoline ring can significantly influence the compound's electronic and steric properties, potentially leading to improved target binding and efficacy.

Modification of the Propyl Group: Altering the length and branching of the alkyl chain at the 3-position can impact lipophilicity and interaction with hydrophobic pockets of target proteins.

Derivatization of the Hydroxyl Group: The hydroxyl group at the 2-position can be converted to ethers or esters to modulate solubility, metabolic stability, and pro-drug potential.

N-substitution of the Quinolinone Core: Introducing substituents on the nitrogen atom of the quinolinone ring can further diversify the chemical space and biological activity. mdpi.com

The synthesis of these novel derivatives will leverage established and emerging synthetic methodologies in heterocyclic chemistry. nih.govresearchgate.net Techniques such as microwave-assisted synthesis can accelerate the preparation of compound libraries for biological screening. nih.govarabjchem.org

Table 1: Potential Modifications of this compound for Enhanced Biological Activity

| Modification Site | Potential Substituents/Modifications | Desired Outcome |

| Quinoline Ring | Halogens, Alkyl groups, Aryl groups, Nitro groups | Improved target binding, altered electronic properties |

| 3-Propyl Group | Chain extension/shortening, branching, introduction of cyclic moieties | Enhanced lipophilicity, improved interaction with hydrophobic pockets |

| 2-Hydroxyl Group | Etherification, Esterification | Increased metabolic stability, modulation of solubility, pro-drug design |

| 1-Nitrogen Atom | Alkylation, Arylation | Diversification of chemical structure, exploration of new interactions |

Exploration of Novel Biological Targets and Therapeutic Applications in Preclinical Research

While quinoline derivatives have shown a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, the specific targets of this compound are not yet fully elucidated. mdpi.comnih.gov Future preclinical research should aim to identify and validate novel biological targets for this compound and its derivatives.

High-throughput screening (HTS) of extensive compound libraries against a diverse panel of biological targets will be a crucial first step. researchgate.net Once initial hits are identified, further studies will be necessary to understand the mechanism of action. This could involve techniques such as:

Enzyme inhibition assays: To determine if the compounds act as inhibitors of specific enzymes. nih.gov

Receptor binding assays: To investigate interactions with cell surface or intracellular receptors.

Gene expression profiling: To identify changes in gene expression patterns induced by the compounds.

Proteomics and metabolomics: To gain a comprehensive understanding of the cellular pathways affected.

The identification of novel targets will open up new therapeutic avenues for this compound derivatives in areas such as neurodegenerative diseases, metabolic disorders, and viral infections. mdpi.com

Integration of Advanced Synthetic Methodologies with Computational Design

The synergy between computational design and advanced synthetic methodologies will be instrumental in accelerating the discovery of potent and selective this compound derivatives. d-nb.info

Computational approaches that can be employed include:

Molecular Docking: To predict the binding modes and affinities of designed compounds with their biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling: To establish mathematical relationships between the chemical structure and biological activity of a series of compounds.

Pharmacophore modeling: To identify the essential three-dimensional arrangement of chemical features required for biological activity.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction: To assess the drug-like properties of virtual compounds early in the design process. d-nb.info

The insights gained from these computational studies will guide the synthesis of a smaller, more focused set of compounds, thereby saving time and resources. Advanced synthetic techniques, such as flow chemistry and automated synthesis, can then be used for the efficient and scalable production of the most promising candidates. nih.gov

Development of Robust Preclinical Models for Efficacy Evaluation (excluding human trials)

To translate promising in vitro findings into potential therapeutic applications, the development and utilization of robust preclinical models are essential. For this compound and its derivatives, this will involve the use of various in vivo models to assess their efficacy.

Depending on the identified therapeutic area, these models could include:

Animal models of infectious diseases: To evaluate the antimicrobial activity of the compounds in a living organism. nih.gov

Xenograft models of cancer: Where human cancer cells are implanted into immunocompromised animals to test the antitumor effects of the compounds.

Transgenic animal models of disease: Which are genetically modified to mimic human diseases and can be used to study the therapeutic potential of the compounds in a more physiologically relevant context. griffith.edu.au

Organoid cultures: Three-dimensional cell cultures that more closely resemble the in vivo architecture and function of organs, providing a bridge between traditional 2D cell culture and animal models.

These preclinical studies will provide crucial data on the in vivo efficacy, pharmacokinetics, and preliminary safety profile of the compounds, which are prerequisites for any further development.

Contribution of this compound Research to the Broader Field of Heterocyclic Chemistry and Drug Discovery

Research focused on this compound will not only advance our understanding of this specific compound but also contribute significantly to the broader fields of heterocyclic chemistry and drug discovery. derpharmachemica.comglobalscientificjournal.com

The development of novel synthetic routes to this quinoline derivative and its analogues will expand the synthetic chemist's toolkit for constructing complex heterocyclic systems. benthamdirect.com The exploration of its biological activities and mechanisms of action will provide valuable insights into the structure-activity relationships of quinoline-based compounds, informing the design of future drug candidates. mdpi.com

Furthermore, the identification of novel biological targets for this compound could uncover new therapeutic strategies for various diseases. The challenges and successes encountered in the preclinical development of these compounds will offer valuable lessons for the broader drug discovery community. mdpi.com Ultimately, the study of this specific quinoline derivative serves as a microcosm of the larger endeavor to harness the chemical diversity of heterocyclic compounds for the betterment of human health. uou.ac.inpageplace.de

Q & A

What are the established synthetic routes for 4-Methyl-3-propylquinolin-2-ol, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves multi-step procedures, including cyclization, substitution, and functional group modifications. For example, quinoline derivatives are often synthesized via acid- or base-catalyzed isomerization of substituted 2′-aminochalcones . Optimization strategies include:

- Catalyst selection : Use of indium(III) chloride (20 mol%) under microwave irradiation (360 W, 5 min) to accelerate cyclization, achieving ~63% yield .

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reactivity, while mixed solvents (e.g., CH₂Cl₂/di-isopropylether) improve crystallization .

- Temperature control : Elevated temperatures (80–100°C) favor ring closure but require careful monitoring to avoid side reactions.

How can structural ambiguities in this compound derivatives be resolved using advanced characterization techniques?

Methodological Answer:

- X-ray crystallography : Determines precise molecular geometry, dihedral angles, and hydrogen-bonding networks (e.g., π–π stacking interactions at 3.94 Å) .

- Multinuclear NMR : ¹H and ¹³C NMR identify substituent positions; integration ratios clarify methyl/propyl group orientations .

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (e.g., C₂₀H₁₈N₄O₃ in ) and detects isotopic patterns .

What experimental models are suitable for evaluating the biological activity of this compound, and how should dose-response studies be designed?

Methodological Answer:

- In vitro assays :

- Apoptosis induction : Use cancer cell lines (e.g., HeLa, MCF-7) with flow cytometry to assess caspase-3 activation .

- Antioxidant activity : DPPH radical scavenging assays at concentrations of 10–100 μM .

- In vivo models :

- Xenograft studies : Administer 10–50 mg/kg/day intraperitoneally to evaluate tumor growth inhibition .

- Dose optimization : Employ log-dose intervals (e.g., 1, 3, 10 mg/kg) to establish EC₅₀ values and toxicity thresholds .

How can researchers address contradictions in reported biological activities of this compound analogs?

Methodological Answer:

- Meta-analysis : Compare datasets across studies, focusing on variables like cell line specificity (e.g., NCI-60 panel) and assay protocols .

- Structural-activity relationship (SAR) studies : Correlate functional groups (e.g., methoxy vs. hydroxyl substitutions) with activity discrepancies .

- Control standardization : Replicate experiments under identical conditions (e.g., pH, serum concentration) to isolate confounding factors .

What computational approaches predict target interactions for this compound?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Simulate binding to kinases or DNA topoisomerases using PDB structures (e.g., 3TW in ) .

- MD (Molecular Dynamics) simulations : Analyze ligand stability in binding pockets over 100-ns trajectories (AMBER or GROMACS) .

- QSAR (Quantitative Structure-Activity Relationship) : Train models with descriptors like logP, polar surface area, and H-bond donors .

How does the stability of this compound under varying experimental conditions (pH, temperature) impact reproducibility?

Methodological Answer:

- Accelerated stability testing :

- Thermal degradation : Incubate at 40°C/75% RH for 4 weeks; monitor via HPLC for decomposition products .

- pH stability : Test in buffers (pH 2–9) to identify hydrolysis-prone conditions (e.g., ester cleavage at pH > 8) .

- Storage recommendations : Store at −20°C in amber vials under inert gas (N₂) to prevent oxidation .

How do structural analogs of this compound differ in activity, and what design principles guide analog optimization?

Methodological Answer:

Key analogs and design principles include:

| Compound | Structural Features | Activity Notes |

|---|---|---|

| N-(4-methoxyphenyl)-4-methylquinolin-2-amine | Methyl substitution at C4; methoxy-phenylamine | Enhanced kinase inhibition |

| 7-{(4-Methoxyphenyl)aminomethyl}quinolin-8-ol | Pyridine substitution at C8 | Improved DNA intercalation |

| Design guidelines : |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.